

benchmarking JH-II-127 against industry-standard LRRK2 inhibitors

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Compound of Interest

Compound Name: JH-II-127

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JH-II-127: A Comparative Benchmarking Guide for LRRK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LRRK2 inhibitor **JH-II-127** against key industry-standard inhibitors. The data presented is intended to facilitate informed decisions in research and development involving LRRK2-targeted therapeutics.

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. A number of potent and selective inhibitors have been developed to modulate its activity. This guide benchmarks the pyrrolopyrimidine-based inhibitor, **JH-II-127**, against other widely used and clinically relevant LRRK2 inhibitors, including LRRK2-IN-1, MLI-2, GSK2578215A, and the clinical candidate BIIB122 (DNL151). The comparison focuses on biochemical potency, cellular activity, and kinase selectivity.

Data Presentation

Table 1: Biochemical Potency of LRRK2 Inhibitors (IC₅₀, nM)

Inhibitor	LRRK2 (Wild-Type)	LRRK2 (G2019S)	LRRK2 (A2016T)	Reference(s)
JH-II-127	6.6	2.2	47.7	[1]
LRRK2-IN-1	13	6	2450	[2][3]
MLi-2	-	0.76	-	[3][4][5][6][7][8]
GSK2578215A	~10	~10	-	[9]
BIIB122 (DNL151)	Potent and selective (specific IC50 not publicly disclosed)	Potent and selective (specific IC50 not publicly disclosed)	-	[10][11][12][13]

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in assay conditions between different studies.

Table 2: Cellular Activity and Kinase Selectivity

Inhibitor	Cellular pLRRK2 (Ser935) Inhibition	Kinase Selectivity Profile	Key Off-Targets (if known)	Brain Penetrance	Reference(s)
JH-II-127	Substantially inhibits at 0.1–0.3 μ M	Selective over a panel of 138 kinases	Not specified	Yes	[1] [14] [15] [16]
LRRK2-IN-1	Effective in cells	Inhibited 12 kinases out of a panel of 442 at 10 μ M	DCLK2, MAPK7	Poor	[2] [3] [17]
MLi-2	IC ₅₀ = 1.4 nM	>295-fold selectivity over 300 kinases	Not specified	Yes	[4] [5] [6] [7] [8]
GSK2578215 A	Substantially inhibits at 0.3-1.0 μ M in peripheral tissues	Highly selective across the kinome	Not specified	Poor	[9]
BIIB122 (DNL151)	Robust target engagement in humans	Selective	Not specified	Yes	[10] [11] [12] [13]

Experimental Protocols

LRRK2 In Vitro Kinase Assay

This protocol describes a typical biochemical assay to determine the IC₅₀ value of an inhibitor against purified LRRK2 protein.

Materials:

- Recombinant LRRK2 protein (Wild-Type or mutant)

- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP solution
- LRRKtide or other suitable peptide substrate
- Test inhibitor (e.g., **JH-II-127**) serially diluted in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well assay plates

Procedure:

- Prepare a reaction mixture containing the LRRK2 enzyme and substrate in the kinase buffer.
- Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 2 µL of the enzyme/substrate mixture to each well.
- Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the K_m for LRRK2.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular LRRK2 Autophosphorylation Assay (pS935)

This protocol outlines a method to assess the potency of an inhibitor in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935.

Materials:

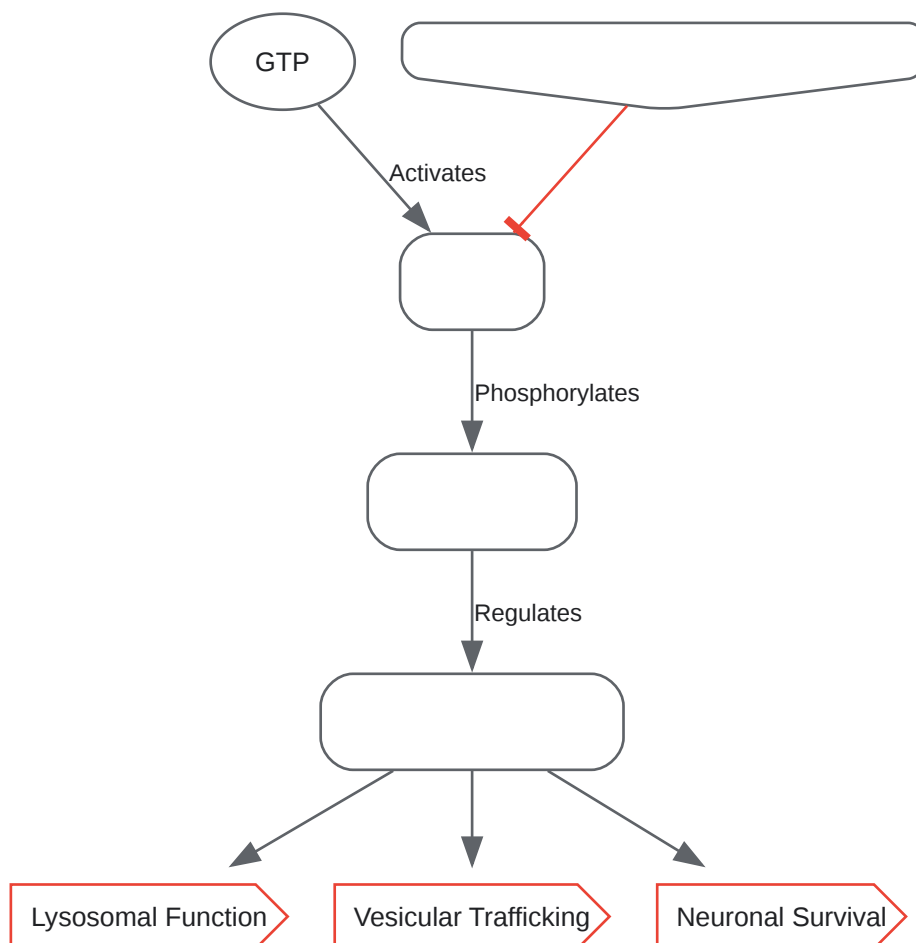
- HEK293 cells stably overexpressing LRRK2 (Wild-Type or mutant)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test inhibitor (e.g., **JH-II-127**) serially diluted in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: Rabbit anti-pS935-LRRK2 and Mouse anti-total LRRK2
- Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
- Western blot reagents and equipment

Procedure:

- Plate the HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of the inhibitor or DMSO for a specified time (e.g., 90 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

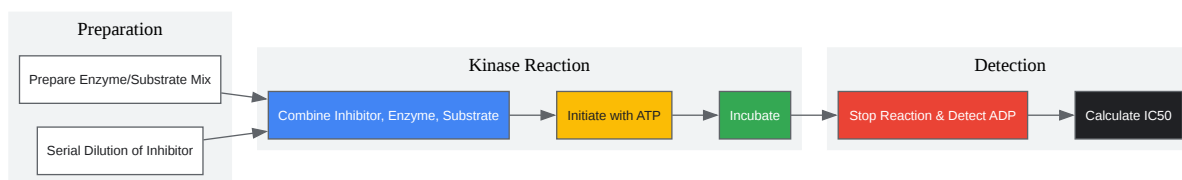
- Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal.

Visualizations



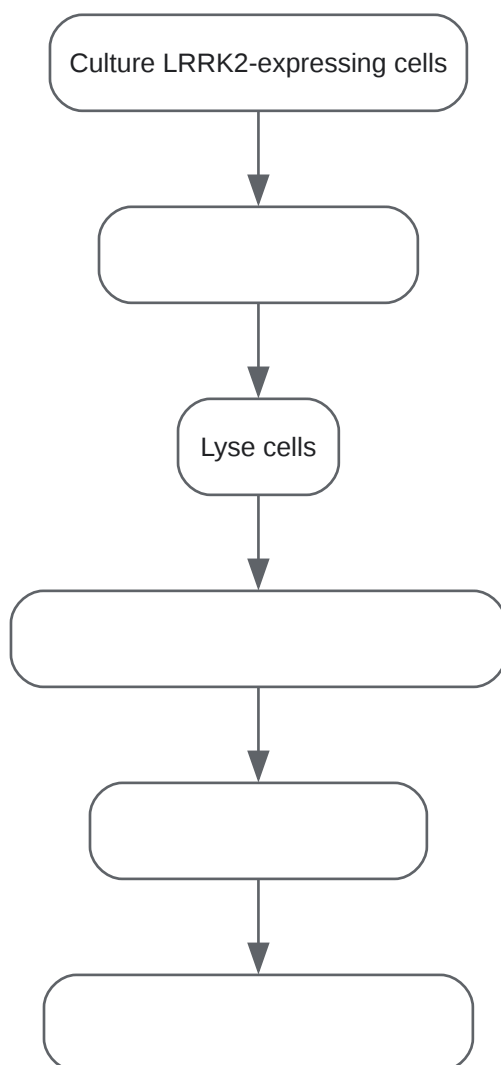
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Caption: LRRK2 Signaling Pathway and Point of Inhibition.



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Caption: In Vitro LRRK2 Kinase Assay Workflow.



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Caption: Cellular pS935 LRRK2 Assay Workflow.

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